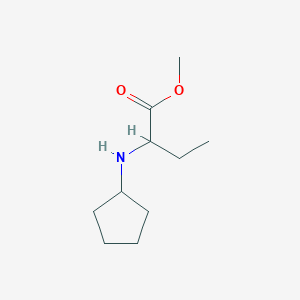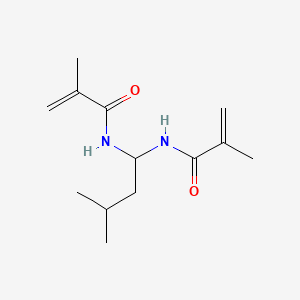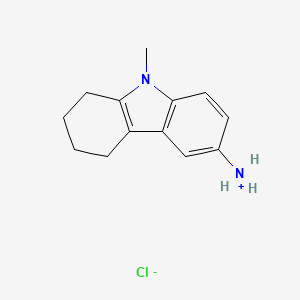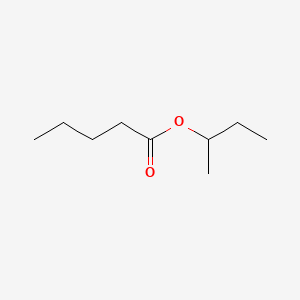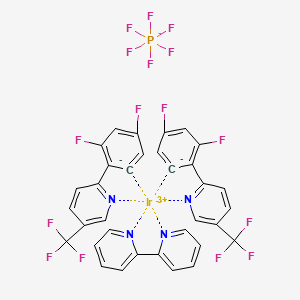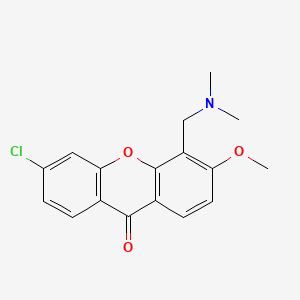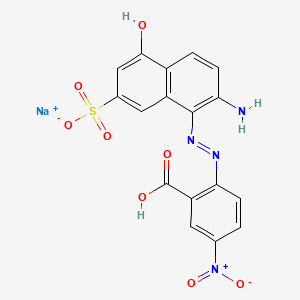
Benzoic acid, 2-((2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, monosodium salt is a complex organic compound. It is often used in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfonate group, which makes it highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl, nitro, and sulfonate groups under controlled pH conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated aromatics, sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Enzyme Inhibition Studies: Acts as an inhibitor in certain biochemical assays.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties.
Diagnostic Agents: Used in diagnostic tests and imaging.
Industry
Textile Industry: Applied in dyeing processes.
Food Industry: Used as a colorant in some food products.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Interacts with cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar structures but different functional groups.
Azo Compounds: Other azo compounds with varying substituents.
Uniqueness
Solubility: The presence of the sulfonate group enhances water solubility.
Reactivity: The combination of nitro, hydroxyl, and amino groups provides unique reactivity patterns.
This outline provides a comprehensive overview of the compound and its various aspects
Propiedades
Número CAS |
67815-66-1 |
|---|---|
Fórmula molecular |
C17H11N4NaO8S |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
sodium;7-amino-8-[(2-carboxy-4-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N4O8S.Na/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);/q;+1/p-1 |
Clave InChI |
HXNKYOMYRHLTNN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
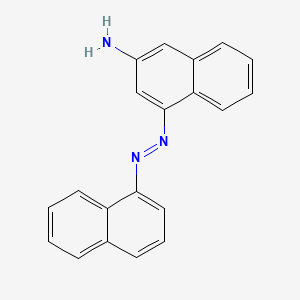


![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
